An In-depth Technical Guide to Methyl 3-(4-bromophenyl)propanoate (CAS 75567-84-9)
An In-depth Technical Guide to Methyl 3-(4-bromophenyl)propanoate (CAS 75567-84-9)
Introduction: Strategic Importance of a Versatile Brominated Intermediate
Methyl 3-(4-bromophenyl)propanoate is a key chemical intermediate whose value in modern organic synthesis, particularly in the pharmaceutical and agrochemical sectors, cannot be overstated.[1] Its structure combines a reactive ester functionality with a brominated aromatic ring, offering a versatile scaffold for constructing more complex molecular architectures. The presence of the bromine atom at the para-position is of particular strategic importance; it serves as a synthetic handle for a variety of powerful cross-coupling reactions, while also potentially influencing the metabolic stability and therapeutic activity of target molecules.[1][2] This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its analytical characterization and strategic application in drug discovery.
Molecular Profile and Physicochemical Properties
Understanding the fundamental characteristics of a reagent is the bedrock of its effective application in synthesis. Methyl 3-(4-bromophenyl)propanoate is typically a colorless to pale yellow clear liquid at room temperature.[1][3][4] Its key identifiers and properties are summarized below.
Identifiers and Structure
dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
} Structure of Methyl 3-(4-bromophenyl)propanoate.
| Identifier | Value |
| CAS Number | 75567-84-9[2][5][6] |
| Molecular Formula | C₁₀H₁₁BrO₂[2][5] |
| Molecular Weight | 243.10 g/mol [2][5] |
| IUPAC Name | methyl 3-(4-bromophenyl)propanoate[2] |
| Synonyms | Methyl 3-(4-bromophenyl)propionate, 3-(4-Bromophenyl)propionic acid methyl ester[1][5][6] |
| InChI Key | FKPYNBFWCSTPOT-UHFFFAOYSA-N[2][3] |
| Canonical SMILES | COC(=O)CCC1=CC=C(C=C1)Br[2] |
Physicochemical Data
This data is crucial for planning reactions, purification, and storage.
| Property | Value | Source(s) |
| Physical Form | Clear, colorless to very pale yellow liquid | [1][3][4] |
| Boiling Point | 287.26 °C at 760 mmHg; 92 °C at 0.4 Torr | [5][7][8] |
| Density | ~1.39 g/cm³ | [5][7] |
| Flash Point | 127.53 °C | [5][7] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol and ether. | [1][6] |
| Storage | Store at room temperature in a cool, dry, and dark place. Keep container tightly closed. | [3][8][9] |
Synthesis and Manufacturing
The synthesis of Methyl 3-(4-bromophenyl)propanoate can be approached through several reliable methods. The choice of method often depends on the scale of the synthesis, the availability of starting materials, and the desired purity. As a Senior Application Scientist, the rationale behind selecting a synthetic route is as important as the procedure itself.
Route 1: Fischer-Speier Esterification (Workhorse Method)
This is the most direct and classical approach, involving the acid-catalyzed reaction between the parent carboxylic acid and methanol.[10][11][12] It is well-suited for both small-scale lab synthesis and larger-scale production due to the low cost of reagents.
Causality and Experimental Choices:
-
Catalyst: A strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is essential.[13][14] The acid protonates the carbonyl oxygen of the carboxylic acid, dramatically increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.[10][11]
-
Equilibrium Control: The Fischer esterification is a reversible reaction.[10][11] To drive the equilibrium towards the product ester, Le Châtelier's principle is applied. The most common strategy is to use a large excess of the alcohol (methanol), which also conveniently serves as the solvent.[10][11]
-
Water Removal: The formation of water as a byproduct can shift the equilibrium back to the reactants. While not always necessary when using a large excess of alcohol, for highly efficient conversions, removal of water via a Dean-Stark apparatus (when using a solvent like toluene) can be employed.[13]
dot graph fischer_esterification { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Mechanism of Fischer-Speier Esterification.
Field-Proven Protocol: Fischer Esterification
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-bromophenyl)propanoic acid (22.9 g, 0.1 mol).
-
Reagent Addition: Add methanol (250 mL, a large excess) to the flask, followed by the slow, cautious addition of concentrated sulfuric acid (2 mL) with stirring.[1]
-
Reflux: Heat the mixture to a gentle reflux (approx. 65 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize the excess acid, followed by a saturated aqueous solution of sodium chloride (brine, 1 x 100 mL) to aid in phase separation.[14]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[13][15]
-
Purification: The crude ester can be purified by vacuum distillation to afford a colorless liquid.[16]
Route 2: Heck Cross-Coupling Reaction (Advanced Method)
For constructing the carbon skeleton from simpler precursors, the Mizoroki-Heck reaction offers a powerful alternative.[12] This palladium-catalyzed reaction couples an aryl halide (e.g., 1,4-dibromobenzene or 4-bromoiodobenzene) with an alkene (methyl acrylate).[17][18][19] This route is particularly valuable in a research setting for creating structural diversity.
Causality and Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. This is typically generated in situ from a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂).[12] Phosphine ligands (e.g., triphenylphosphine, PPh₃) are often required to stabilize the Pd(0) intermediate and facilitate the catalytic cycle.[12]
-
Base: A base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), is crucial to neutralize the hydrogen halide (HBr) formed during the reaction, regenerating the Pd(0) catalyst for the next cycle.[12]
-
Substrates: The reaction works well with aryl bromides and iodides. Methyl acrylate is an excellent coupling partner as the electron-withdrawing ester group activates the double bond for the reaction.[12]
dot graph heck_reaction { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Catalytic Cycle of the Heck Reaction.
Note: The direct product of the Heck reaction shown is Methyl (E)-3-(4-bromophenyl)acrylate. A subsequent reduction of the double bond would be required to yield the target molecule, Methyl 3-(4-bromophenyl)propanoate.
Analytical Characterization: A Self-Validating System
Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and quality of a synthetic intermediate. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
¹H NMR (Proton NMR) - Expected Chemical Shifts (in CDCl₃, referenced to TMS at 0 ppm):
-
δ ~ 7.4 ppm (d, 2H): Two aromatic protons ortho to the bromine atom. They appear as a doublet due to coupling with the protons meta to the bromine.
-
δ ~ 7.1 ppm (d, 2H): Two aromatic protons meta to the bromine atom. They appear as a doublet due to coupling with the protons ortho to the bromine.
-
δ ~ 3.7 ppm (s, 3H): Three protons of the methyl ester group (-OCH₃). This is a singlet as there are no adjacent protons.[10]
-
δ ~ 2.9 ppm (t, 2H): Two benzylic protons (-CH₂-Ar). This signal is a triplet due to coupling with the adjacent methylene group.
-
δ ~ 2.6 ppm (t, 2H): Two protons of the methylene group adjacent to the carbonyl (-CH₂-CO). This signal is also a triplet due to coupling with the benzylic methylene group.
¹³C NMR (Carbon NMR) - Expected Chemical Shifts (in CDCl₃, referenced to 77.16 ppm):
-
δ ~ 173 ppm: Carbonyl carbon of the ester (C=O).[20]
-
δ ~ 140 ppm: Aromatic carbon attached to the propanoate chain (quaternary).
-
δ ~ 132 ppm: Aromatic carbons ortho to the bromine (-CH-).
-
δ ~ 130 ppm: Aromatic carbons meta to the bromine (-CH-).
-
δ ~ 120 ppm: Aromatic carbon attached to the bromine (quaternary).
-
δ ~ 52 ppm: Methyl carbon of the ester (-OCH₃).
-
δ ~ 35 ppm: Methylene carbon adjacent to the carbonyl (-CH₂-CO).
-
δ ~ 30 ppm: Benzylic carbon (-CH₂-Ar).
Infrared (IR) Spectroscopy
FTIR is excellent for identifying key functional groups.
| Wavenumber (cm⁻¹) | Vibration | Significance |
| ~1735 | C=O stretch | Strong, sharp peak characteristic of a saturated ester carbonyl group.[21][22] |
| ~3000-2850 | C-H stretch | Aliphatic C-H stretching from the methyl and methylene groups. |
| ~1250-1100 | C-O stretch | Strong band associated with the ester C-O single bond.[21] |
| ~1600, ~1480 | C=C stretch | Aromatic ring vibrations. |
| ~820 | C-H bend | Out-of-plane bending characteristic of a 1,4-disubstituted (para) benzene ring. |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.
-
Molecular Ion (M⁺): A peak will be observed at m/z 242 and 244 in an approximate 1:1 ratio. This isotopic pattern is the hallmark of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Key Fragments:
-
m/z 211/213: Loss of the methoxy group (-OCH₃, 31 Da).
-
m/z 183/185: Loss of the carbomethoxy group (-COOCH₃, 59 Da).
-
m/z 169/171: Benzylic cleavage to form the bromotropylium ion.
-
m/z 59: Fragment corresponding to [COOCH₃]⁺.
-
Applications in Drug Discovery and Development
The 4-bromophenyl motif is a privileged structure in medicinal chemistry. The bromine atom can engage in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to biological targets.[2] Furthermore, its role as a synthetic handle for late-stage functionalization is invaluable.
Illustrative Application: A Building Block for Angiotensin Receptor-Neprilysin Inhibitors (ARNIs)
Angiotensin Receptor-Neprilysin Inhibitors (ARNIs), such as Sacubitril/Valsartan, are a cornerstone in the treatment of heart failure.[23][24] The synthesis of Sacubitril involves the construction of a substituted biphenyl pentanoic acid derivative.[] Methyl 3-(4-bromophenyl)propanoate serves as an excellent starting point for a key fragment of such molecules.
The bromine atom can be readily converted to a biphenyl system via a Suzuki coupling reaction, a Nobel prize-winning transformation. This strategy is highlighted in synthetic routes towards Sacubitril intermediates.[8] The propanoate chain provides the core backbone that is further elaborated to build the final complex molecule.
dot graph application_workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Strategic use in the synthesis of complex pharmaceutical intermediates.
This illustrative pathway underscores the value of Methyl 3-(4-bromophenyl)propanoate. It provides a robust and scalable starting material that contains the necessary structural elements—the aromatic ring for coupling and the propanoate chain for further modification—to access high-value pharmaceutical targets.
Safety and Handling
As with any laboratory chemical, adherence to proper safety protocols is paramount.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[5][7][9]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3][5][9] Avoid contact with skin, eyes, and clothing.[5][9] Wash hands thoroughly after handling.[5]
-
First Aid:
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[9]
Conclusion
Methyl 3-(4-bromophenyl)propanoate is more than a simple ester; it is a strategically designed building block for advanced chemical synthesis. Its well-defined physicochemical properties, straightforward and scalable synthesis, and clear analytical profile make it a reliable component in multi-step synthetic campaigns. For researchers in drug discovery, the true value of this intermediate lies in the versatility of its brominated aromatic ring, which opens the door to a vast array of cross-coupling chemistries, enabling the efficient construction of complex and novel therapeutic agents. This guide has aimed to provide not just the "what" and "how," but the "why," empowering scientists to leverage this valuable intermediate to its full potential.
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University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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